4-{5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ANILINE
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Overview
Description
4-{5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ANILINE is a heterocyclic compound that features both imidazole and thiazole rings fused together. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both nitrogen and sulfur atoms in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ANILINE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aniline derivatives with thioamides and α-haloketones in the presence of a base. The reaction is usually carried out in a polar solvent such as ethanol or acetonitrile, and the mixture is heated to promote cyclization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 4-{5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ANILINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of any nitro or carbonyl groups present.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially in the presence of electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-{5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ANILINE has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-{5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ANILINE involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of essential proteins or enzymes in pathogens. In anticancer research, the compound can induce apoptosis by interacting with DNA or disrupting key signaling pathways . Molecular docking studies have shown that the compound can bind to various protein targets, enhancing its biological activity .
Comparison with Similar Compounds
Imidazo[2,1-b]thiazole: A closely related compound with similar structural features and biological activities.
Benzo[d]imidazo[2,1-b]thiazole: Another analog with enhanced stability and activity against certain pathogens.
Thiazole derivatives: Compounds like thiazole and its derivatives share similar chemical properties and applications.
Uniqueness: 4-{5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ANILINE stands out due to its unique combination of imidazole and thiazole rings, which confer distinct electronic and steric properties. This uniqueness enhances its reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
4-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3S/c12-9-3-1-8(2-4-9)10-7-15-11-13-5-6-14(10)11/h1-4,7H,5-6,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URHXFMOERPVENY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CSC2=N1)C3=CC=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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